molecular formula C7H5N3O B14847351 1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde

1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde

Cat. No.: B14847351
M. Wt: 147.13 g/mol
InChI Key: NPYUCGKLGNTDRX-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of pyrazole with formaldehyde under high-temperature conditions (150-200°C) to yield the desired product . Another approach involves the use of preformed pyrazole or pyridine derivatives, which are then subjected to various chemical reactions to form the pyrazolopyridine core .

Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule.

Scientific Research Applications

1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde involves its interaction with specific molecular targets. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion pattern and the presence of the aldehyde functional group, which allows for diverse chemical modifications and applications.

Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

1H-pyrazolo[3,4-c]pyridine-4-carbaldehyde

InChI

InChI=1S/C7H5N3O/c11-4-5-1-8-3-7-6(5)2-9-10-7/h1-4H,(H,9,10)

InChI Key

NPYUCGKLGNTDRX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C=N1)NN=C2)C=O

Origin of Product

United States

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